Peptide Coupling Efficiency and Epimerization Suppression vs. HOSu and Oxyma
In a direct head-to-head comparison for Z-Phg-Pro-NH₂ dipeptide synthesis using DIC in DMF at room temperature, (2Z)-2-cyano-2-(hydroxyimino)acetamide (AmOx, 7) achieved an 81.4% yield with only 3.0% epimerization. This represents a 11.1 percentage-point yield improvement over HOSu (70.3% yield) and a 10-fold reduction in epimerization (32.7% for HOSu). While Oxyma (3) provided a higher yield (89.9%) and lower epimerization (1.0%), AmOx's intermediate reactivity is advantageous when controlled acylation is required to preserve sensitive functional groups [1].
| Evidence Dimension | Peptide Coupling Yield and Epimerization |
|---|---|
| Target Compound Data | Yield: 81.4%; Epimerization: 3.0% |
| Comparator Or Baseline | HOSu: Yield 70.3%, Epimerization 32.7%; Oxyma: Yield 89.9%, Epimerization 1.0% |
| Quantified Difference | Yield +11.1% vs. HOSu; Epimerization -29.7% vs. HOSu; Yield -8.5% vs. Oxyma; Epimerization +2.0% vs. Oxyma |
| Conditions | Z-Phg-Pro-NH₂ model; DIC coupling; DMF; room temperature; no pre-activation |
Why This Matters
This compound offers a balanced reactivity profile, providing significantly better stereochemical retention than HOSu while avoiding the excessive activation of Oxyma, which can lead to side reactions in sensitive sequences.
- [1] Khattab SN, Subirós-Funosas R, El-Faham A, Albericio F. Screening of N-alkyl-cyanoacetamido oximes as substitutes for N-hydroxysuccinimide. ChemistryOpen. 2012;1(3):147-152. doi:10.1002/open.201200012. (Table 1, Entry 5) View Source
